molecular formula C23H25BrN4O3 B2623940 1-(2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide CAS No. 1010867-54-5

1-(2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide

Cat. No.: B2623940
CAS No.: 1010867-54-5
M. Wt: 485.382
InChI Key: KQBGXVCMFQDHMH-UHFFFAOYSA-N
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Description

1-(2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide is a complex organic compound that features a combination of several functional groups, including a bromophenyl group, a pyrazole ring, a hydroxyphenoxy group, and a piperidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the bromophenyl pyrazole intermediate, followed by the introduction of the hydroxyphenoxy group, and finally, the attachment of the piperidine carboxamide moiety. Common reagents used in these reactions include bromine, hydrazine, and various catalysts to facilitate the formation of the pyrazole ring and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenoxy group can be oxidized to form quinone derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenoxy group would yield quinone derivatives, while reduction of the bromophenyl group would produce a phenyl-substituted compound.

Scientific Research Applications

1-(2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological pathways involving pyrazole and piperidine derivatives.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and pyrazole groups may play a role in binding to these targets, while the hydroxyphenoxy and piperidine carboxamide moieties could influence the compound’s overall activity and selectivity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide
  • 1-(2-(4-(4-(4-fluorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide
  • 1-(2-(4-(4-(4-methylphenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide

Uniqueness

The uniqueness of 1-(2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Properties

IUPAC Name

1-[2-[4-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN4O3/c24-17-3-1-15(2-4-17)20-14-26-27-22(20)19-6-5-18(13-21(19)29)31-12-11-28-9-7-16(8-10-28)23(25)30/h1-6,13-14,16,29H,7-12H2,(H2,25,30)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBGXVCMFQDHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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